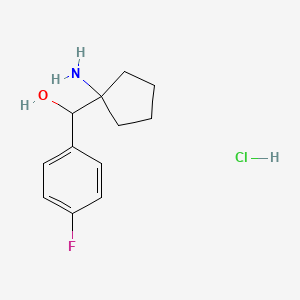

(1-Aminocyclopentyl)-(4-fluorophenyl)methanol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-Aminocyclopentyl)methanol hydrochloride”, also known as ACPM, is a chemical compound that belongs to the class of cyclopentylamines. It is a colorless to pale yellow liquid with special ammonia and hydroxyl functional groups . It is water-soluble and soluble in a variety of organic solvents .

Synthesis Analysis

1-Aminocyclopentylmethanol can be obtained by amination of cyclopentylmethanol . The specific preparation method is to react cyclopentyl methanol with ammonia gas at an appropriate temperature and pressure, and usually a metal catalyst such as palladium or copper is used to accelerate the reaction .Chemical Reactions Analysis

1-Aminocyclopentyl methanol is widely used in the field of organic synthesis . It can be used as a chemical reagent and intermediate for the synthesis of various organic compounds, such as drugs, rubber antioxidants, and dyes . It can also be used to prepare compounds such as cyclopentylcarbinol glycidyl ether, cyclopentylformaldehyde, and cyclopentylmethylamine .Physical And Chemical Properties Analysis

The molecular formula of “(1-Aminocyclopentyl)methanol hydrochloride” is C6H14ClNO. It has a molar mass of 151.63 g/mol. The density is roughly 0.9837 . It has a melting point of 20°C (lit.) and a boiling point of 85-90°C10mm Hg (lit.) . The flash point is 204°F . The vapor pressure is 0.152mmHg at 25°C . The pKa is 15.05±0.10 (Predicted) .Scientific Research Applications

Synthetic Methodologies

- Advanced Synthesis Techniques : Palladium-catalyzed C-H halogenation reactions have been developed for the synthesis of multi-substituted arenes, demonstrating advantages over traditional methods such as milder conditions, higher yields, and better selectivity. These methodologies could be relevant for synthesizing compounds like "(1-Aminocyclopentyl)-(4-fluorophenyl)methanol; hydrochloride" and others with complex structures (Sun et al., 2014).

Catalysis and Organic Transformations

- Catalytic Oxidation : μ-Chlorido-bridged dimanganese(II) complexes have been utilized as catalysts in the oxidation of secondary alcohols to ketones, demonstrating the potential of metal complexes in facilitating transformations that could be applicable in the synthesis or modification of compounds like "(1-Aminocyclopentyl)-(4-fluorophenyl)methanol; hydrochloride" (Alexandru et al., 2014).

Antiviral Research

- Anti-Influenza Virus Activity : Research into tricyclic compounds with unique amine moieties, structurally related to the query compound, has shown promising anti-influenza A virus activities. These findings indicate the potential for structurally similar compounds to serve as templates for the development of new antiviral agents (Oka et al., 2001).

Fluorescent Materials

- Fluorescent Logic Gates : The development of solvent-polarity reconfigurable fluorescent logic gates based on compounds that include fluorophores and crown ether moieties illustrates the potential for innovative applications in sensing and molecular electronics. This research could inspire the use of structurally related compounds for creating advanced fluorescent materials (Gauci & Magri, 2022).

Analytical Chemistry

- Fluorescence Derivatization : 2-Amino-4,5-ethylenedioxyphenol has been utilized as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography, showcasing the utility of specific chemical functionalities in enhancing analytical methodologies. This application underlines the potential of related compounds in improving detection and analysis techniques (Nohta et al., 1994).

properties

IUPAC Name |

(1-aminocyclopentyl)-(4-fluorophenyl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO.ClH/c13-10-5-3-9(4-6-10)11(15)12(14)7-1-2-8-12;/h3-6,11,15H,1-2,7-8,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTQHAYACZCLKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(C2=CC=C(C=C2)F)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Aminocyclopentyl)-(4-fluorophenyl)methanol;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1R)-1-Hydroxyethyl]-2-nitrophenol](/img/structure/B2760003.png)

![N-(3,4-dimethoxyphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2760005.png)

![2-(4-Fluorophenyl)-4-((4-methoxybenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2760007.png)

![N-(2-chloro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2760008.png)

![4-[6-[(4-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2760009.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)urea](/img/structure/B2760014.png)

![3-Benzyl-8-((2,4-difluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2760016.png)